molecular formula C11H20N2O2 B2836689 tert-Butyl (1R,2S,5S)-rel-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1017273-73-2

tert-Butyl (1R,2S,5S)-rel-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B2836689
CAS RN: 1017273-73-2
M. Wt: 212.293
InChI Key: JHUZWJPECLTTFD-IWSPIJDZSA-N
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Description

The compound tert-butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is similar to the one you mentioned. It has a molecular weight of 212.29 . Another similar compound is tert-butyl (1S,3S,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate .


Molecular Structure Analysis

The InChI code for tert-butyl (1S,3S,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m1/s1 .


Physical And Chemical Properties Analysis

The compound tert-butyl (1S,3S,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is an oil . It should be stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of related bicyclic compounds, including tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been reported. These compounds are synthesized from corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization reactions. Characterization is achieved through 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis, indicating a complex molecular structure that includes lactone and piperidine groups (Moriguchi et al., 2014).

Efficient Synthesis Routes

Research has also focused on developing efficient synthesis routes for related compounds, such as tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. Improvements in synthesis routes include innovative approaches starting from commercially available chiral lactones, allowing for significant yield improvements and scalability (Maton et al., 2010).

Applications in Peptidomimetics

The constrained structure of azabicycloalkane amino acids, derived from compounds like tert-butyl (1R,2S,5S)-rel-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, serves as rigid dipeptide mimetics. These are valuable in peptide-based drug discovery for structure-activity studies, enabling the efficient synthesis of diastereomers suitable for solid-phase synthesis (Mandal et al., 2005).

Chiral Synthesis Approaches

The synthesis of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate without using chiral catalysts or enzymes and without separation by chiral column chromatography has been reported. This highlights the potential for synthesizing chiral cyclic amino acid esters with high efficiency and minimal separation requirements (Moriguchi et al., 2014).

Safety and Hazards

The compound tert-butyl (1S,3S,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl (1R,2S,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(7)9(13)5-12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUZWJPECLTTFD-IWSPIJDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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